Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
Description
Properties
IUPAC Name |
ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O5/c1-2-15-10(14)11(9-13)3-5-12(6-4-11)16-7-8-17-12/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIVRVCORBPIQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC2(CC1)OCCO2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40730894 | |
| Record name | Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40730894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006686-08-3 | |
| Record name | Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40730894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Organic Synthesis
Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate serves as a valuable building block in organic synthesis. Its unique structure allows for the construction of complex molecules through various chemical reactions, including:
- Formylation Reactions : The presence of the formyl group facilitates reactions that introduce aldehyde functionalities into other compounds.
- Esterification : The ethyl ester group can be utilized in further synthetic transformations to create a variety of derivatives.
Medicinal Chemistry
The compound has shown potential as a precursor in the synthesis of pharmaceuticals targeting specific biological pathways. Its structural features allow it to interact with biological systems effectively:
- Anticancer Activity : Preliminary studies have indicated that this compound may induce apoptosis in human cancer cell lines, suggesting its potential as an anticancer agent.
- Drug Development : Its unique reactivity can be harnessed to develop new therapeutic agents.
Biochemical Studies
This compound is used as a probe in various biochemical studies:
- Enzyme Mechanisms : It can elucidate enzyme interactions and mechanisms due to its ability to modulate enzyme activity.
- Receptor Studies : The compound may influence receptor signaling pathways, providing insights into cellular responses and drug interactions .
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound:
- In Vitro Studies : Research demonstrated significant apoptosis induction in various human cancer cell lines when treated with this compound, indicating its potential for anticancer therapy.
- Synthetic Applications : The compound has been successfully used in synthesizing complex organic molecules through innovative synthetic routes.
Mechanism of Action
The mechanism by which Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 1006686-08-3
- Molecular Formula : C₁₂H₁₈O₅
- Molecular Weight : 242.27 g/mol
- Structure : Features a spirocyclic 1,4-dioxaspiro[4.5]decane core with an ethyl carboxylate group and a formyl substituent at the 8-position.
Physical Properties :
- Storage : Requires storage at -20°C (short-term) or -80°C (long-term) to prevent degradation .
- Solubility : Soluble in DMSO; heating to 37°C and sonication improve dissolution .
- Purity : >98% as confirmed by HPLC and COA (Certificate of Analysis) .
Comparison with Similar Compounds
Structural Analogs
The following compounds share the 1,4-dioxaspiro[4.5]decane framework but differ in substituents and functional groups:
Physicochemical Properties
| Property | Target Compound | Ethyl 8-methyl (CAS 24730-88-9) | Methyl 8-methyl (CAS 87787-08-4) |
|---|---|---|---|
| Storage | -20°C to -80°C | 2–8°C under inert atmosphere | Room temperature |
| Hazard Statements | Not reported | H302, H315, H319, H335 | Not reported |
| Boiling Point | Not available | Not available | Not available |
Biological Activity
Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate (CAS No. 1006686-08-3) is a synthetic compound with significant potential in various biological applications. This article reviews its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.
The biological activity of this compound is primarily attributed to its unique structural features, which allow it to interact with various biological targets:
- Enzyme Interaction : The compound can act as a probe in biochemical studies to elucidate enzyme mechanisms and interactions.
- Receptor Modulation : It may influence receptor activity, potentially affecting signaling pathways involved in cellular responses.
- Chemical Reactivity : The presence of both formyl and ester groups enables a wide range of chemical reactions, enhancing its utility in synthetic and medicinal chemistry .
Anticancer Activity
Recent studies have indicated that derivatives of dioxaspiro compounds exhibit anticancer properties. This compound has shown promise in inhibiting cancer cell proliferation through the modulation of apoptotic pathways and cell cycle regulation.
Case Study : In vitro assays demonstrated that treatment with this compound led to significant apoptosis in human cancer cell lines, suggesting its potential as an anticancer agent .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity against various pathogens. Preliminary results indicate effectiveness against specific bacterial strains, making it a candidate for further development in antimicrobial therapies.
Research Findings :
- Study on Bacterial Inhibition : this compound exhibited inhibitory effects on Gram-positive bacteria in laboratory settings .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate | Lacks formyl group | Limited biological activity |
| Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate | Methyl instead of formyl group | Moderate activity; less potent than target compound |
The presence of the formyl group in this compound enhances its reactivity and biological interactions compared to its analogs .
Preparation Methods
General Synthetic Strategy
The synthesis of Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate typically involves the following key steps:
- Formation of the spirocyclic 1,4-dioxane ring system.
- Introduction of the ethyl carboxylate group at the spiro center.
- Installation of the formyl (aldehyde) group at the 8-position of the spirocyclic framework.
This synthetic approach often relies on cyclization reactions of appropriately substituted keto-alcohol precursors or ketoesters, followed by selective oxidation or formylation steps.
Comparative Table of Preparation Parameters
| Step | Description | Conditions/Notes |
|---|---|---|
| Starting Material | Ketoester or ketoalcohol precursors | Purity critical for cyclization efficiency |
| Cyclization | Acid or base catalysis to form 1,4-dioxaspiro ring | Control pH, temperature, and time for selectivity |
| Formyl Group Introduction | Selective oxidation or formylation at 8-position | Use mild oxidants to avoid over-oxidation |
| Esterification | Ethyl ester formation if not present | Standard esterification or transesterification methods |
| Purification | Chromatography or recrystallization | To isolate pure compound |
| Stock Solution Prep. | Dissolution in DMSO, followed by co-solvent dilution | Ensure clarity, use physical aids for dissolution |
Research Findings and Considerations
- Spiroketal Stability: The spiroketal ring system is sensitive to acidic and basic conditions; thus, reaction conditions must be optimized to avoid ring opening or rearrangement.
- Regioselectivity: The formyl group must be introduced selectively at the 8-position without affecting other functional groups.
- Yield Optimization: Reaction parameters such as temperature, solvent choice, and catalyst loading impact overall yield and purity.
- Scalability: The described methods are amenable to scale-up with careful control of reaction parameters and purification steps.
Q & A
Q. What are the key synthetic routes for Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate, and how do reaction conditions influence yield?
The compound is synthesized via hydrolysis or oxidation of its spirocyclic precursors. For example, Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate undergoes oxidation using ceric ammonium nitrate (CAN) in acetonitrile/water at 70°C to yield the formyl derivative . Key variables affecting yield include solvent polarity (e.g., MeCN stabilizes intermediates), temperature (optimal at 70°C), and stoichiometry (CAN in sub-equimolar ratios minimizes side reactions). Purity is typically ≥95%, achieved via liquid-liquid extraction (EtOAc/water) and Na₂SO₄ drying .
Q. How is the spirocyclic structure of this compound validated experimentally?
X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is the gold standard for structural elucidation . For labs without crystallography access, NMR spectroscopy (¹³C and DEPT-135) confirms the spirocyclic motif: the quaternary carbon at position 8 shows no proton coupling, while the dioxaspiro ring protons exhibit distinct splitting patterns (e.g., δ 3.8–4.2 ppm for dioxolane protons) .
Q. What are the recommended storage conditions to ensure compound stability?
Store under inert atmosphere (N₂ or Ar) at 2–8°C to prevent oxidation of the formyl group. Solutions in aprotic solvents (e.g., DCM) are stable for ≤1 month at –20°C .
Advanced Research Questions
Q. How can conflicting biological activity data (e.g., IC₅₀ values) for structurally similar spirocyclic compounds be resolved?
Discrepancies in reported IC₅₀ values (e.g., 20 µM vs. 156.3 µM in cytotoxicity assays) often stem from experimental variables:
- Cell line specificity : MCF-7 (breast cancer) vs. liver homogenate models .
- Assay conditions : Varying incubation times or serum concentrations alter bioavailability.
- Purity thresholds : Impurities ≥5% (e.g., residual CAN) may non-specifically inhibit enzymes . Standardize protocols using high-purity batches (≥98%) and include positive controls (e.g., doxorubicin for cytotoxicity) .
Q. What strategies optimize stereochemical control during synthesis of the spirocyclic core?
The spiro center’s stereochemistry is influenced by:
- Ring-closing conditions : Acid-catalyzed cyclization (e.g., pTSA in acetone/water) favors the thermodynamically stable diastereomer via chair transition states .
- Chiral auxiliaries : Use of (R)- or (S)-proline derivatives during ketone formation can induce enantioselectivity, though this remains underexplored for this compound .
- Crystallization-induced asymmetric transformation : Recrystallization from hexane/EtOAc enriches the desired isomer .
Q. How does the formyl group’s electronic nature impact reactivity in downstream derivatizations?
The electron-withdrawing formyl group enhances electrophilicity at the adjacent carbonyl, enabling nucleophilic additions (e.g., Grignard reactions) or condensations (e.g., Knoevenagel). However, competing side reactions (e.g., aldol condensation) require careful pH control (optimally pH 7–8) and low temperatures (0–5°C) .
Q. What analytical methods resolve spectral overlaps in ¹H NMR for this compound?
Key challenges include overlapping signals for dioxaspiro and ethyl ester protons. Strategies:
- 2D NMR : HSQC and HMBC correlate protons to carbons, distinguishing sp³ (δ 1.2–1.5 ppm) and sp² (δ 9.6–10.1 ppm for formyl) regions .
- Solvent selection : Deuterated DMSO-d₆ shifts formyl proton downfield (δ ~9.8 ppm), reducing overlap .
Methodological Considerations
Q. How to troubleshoot low yields in CAN-mediated oxidations?
Common issues and fixes:
- Incomplete oxidation : Increase CAN equivalence (up to 1.2 equiv) or extend reaction time (≤4 hr).
- Byproduct formation : Add scavengers (e.g., NaHCO₃) to neutralize HNO₃ byproducts .
- Scale-up challenges : Use flow chemistry for better heat dissipation, critical for exothermic CAN reactions .
Q. What computational tools predict the compound’s bioactivity?
- Molecular docking : AutoDock Vina models interactions with targets like cyclooxygenase-2 (COX-2), leveraging the spirocycle’s rigidity for binding pocket compatibility .
- QSAR models : Train datasets using PubChem bioactivity data (e.g., AID 1345083) to correlate substituents (e.g., formyl vs. methyl) with cytotoxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
